Methyl 5-phenylselenophene-2-carboxylate
Description
Methyl 5-phenylselenophene-2-carboxylate is a selenophene-based heterocyclic compound featuring a phenyl substituent at the 5-position and a methyl ester group at the 2-position. Selenophenes, sulfur’s heavier analogs, are notable for their enhanced electron delocalization due to selenium’s larger atomic radius and polarizable nature . This compound is likely explored in materials science (e.g., organic electronics) and medicinal chemistry, where selenium’s redox activity and nucleophilicity can influence biological interactions.
Properties
CAS No. |
61486-14-4 |
|---|---|
Molecular Formula |
C12H10O2Se |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
methyl 5-phenylselenophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2Se/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LGXXVMKMRIXJAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C([Se]1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 5-phenylselenophene-2-carboxylate typically involves cyclization reactions. One common method includes the use of specific reaction partners and particular conditions to form the selenophene ring. For instance, the cyclization of appropriate precursors in the presence of oxidizing agents like potassium persulfate (K₂S₂O₈) and sodium nitrite (NaNO₂) in acetonitrile (MeCN) has been reported . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 5-phenylselenophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or other peroxides, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄), resulting in the formation of selenol derivatives.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, often using halogenating agents or other electrophiles.
Scientific Research Applications
Methyl 5-phenylselenophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Studies have shown its potential as an antioxidant and antibacterial agent.
Medicine: Research indicates its possible use in developing antitumor and hepatoprotective agents.
Mechanism of Action
The mechanism of action of methyl 5-phenylselenophene-2-carboxylate involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and antitumor activities are linked to its interaction with cellular components, leading to the disruption of vital processes in pathogens and cancer cells .
Comparison with Similar Compounds
Heterocyclic Analogs: Selenium vs. Sulfur
Methyl 5-phenylthiophene-2-carboxylate () replaces selenium with sulfur. Key differences include:
- Solubility: Thiophene derivatives generally exhibit lower polarity and solubility in polar solvents than selenophenes due to weaker Se–C dipole interactions .
- Stability: Selenophenes may oxidize more readily than thiophenes under ambient conditions, requiring stabilizers for practical applications.
Substituent Variations: Phenyl vs. Amino/Chloro Groups
- This compound: The phenyl group at position 5 introduces steric bulk and promotes π-π stacking, which is advantageous in solid-state materials.
- Ethyl 5-Aminobenzo[b]selenophene-2-Carboxylate (): The amino group enhances solubility in polar solvents and may increase bioactivity via hydrogen bonding in drug-receptor interactions. Ethyl esters also exhibit slower hydrolysis rates than methyl esters, prolonging drug delivery .
- Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate (): Chlorine and chlorosulfonyl groups are electron-withdrawing, reducing electron density on the heterocycle. This increases reactivity toward nucleophilic substitution but may also elevate toxicity .
Ester Group Modifications: Methyl vs. Ethyl
- Methyl Esters : Smaller ester groups (e.g., methyl) hydrolyze faster than ethyl esters, making them suitable for prodrugs requiring rapid release .
- Ethyl Esters : Improved lipid solubility and slower metabolism enhance bioavailability in certain pharmacological contexts .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Selenium Advantage: Selenophenes exhibit superior charge mobility in organic field-effect transistors (OFETs) compared to thiophenes, as shown in studies on benzoselenophene derivatives .
- Substituent Effects: Amino groups in selenophenes improve aqueous solubility by >20% compared to phenyl analogs, critical for pharmaceutical formulations .
- Safety Considerations : Chlorosulfonyl-substituted thiophenes (e.g., ) require stringent handling due to acute toxicity, whereas methyl esters are generally safer .
Discrepancies and Limitations
- lists methyl 5-phenylthiophene-2-carboxylate with a molecular formula (C9H7N3O4) inconsistent with typical thiophene carboxylates. This may reflect a transcription error or mislabeling .
- Direct data for this compound (e.g., spectral or biological) are absent in the provided evidence, necessitating extrapolation from analogs.
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